4-Fluoroephedrone-d3 Hydrochloride

Description

4-Fluoroephedrone-d3 Hydrochloride is a deuterated analog of the synthetic cathinone 4-fluoroephedrone, where three hydrogen atoms are replaced with deuterium isotopes. This modification enhances its utility as an internal standard in analytical chemistry, particularly in mass spectrometry (MS) and high-performance liquid chromatography (HPLC), by minimizing interference from matrix effects and improving quantification accuracy . Produced by Toronto Research Chemicals (TRC), a leader in complex organic molecules, the compound is supplied in small quantities (e.g., 2.5 mg) for research applications, emphasizing its role in pharmacokinetic and metabolic studies . Its molecular structure includes a fluorine substituent on the phenyl ring and deuterium atoms on the methyl group, contributing to distinct physicochemical properties compared to non-deuterated counterparts.

Properties

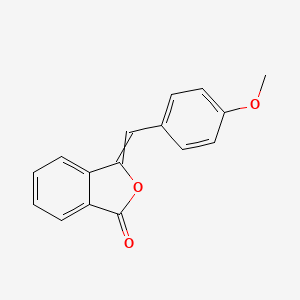

Molecular Formula |

C16H12O3 |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

3-[(4-methoxyphenyl)methylidene]-2-benzofuran-1-one |

InChI |

InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-15/h2-10H,1H3 |

InChI Key |

XBPLURLJIACOAL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroephedrone-d3 Hydrochloride typically involves the introduction of a deuterium atom into the 4-Fluoroephedrone molecule. This can be achieved through various synthetic routes, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) under specific reaction conditions.

Direct Deuteration: This involves the direct introduction of deuterium into the precursor molecule using deuterated reagents.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield.

Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoroephedrone-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-Fluoroephedrone-d3 Hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of compounds.

Biology: Employed in metabolic studies to trace the biochemical pathways and interactions of 4-Fluoroephedrone.

Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.

Industry: Utilized in the development of new drugs and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoroephedrone-d3 Hydrochloride involves its interaction with various molecular targets and pathways. It primarily acts on the central nervous system by:

Molecular Targets: Binding to monoamine transporters such as dopamine, norepinephrine, and serotonin transporters.

Pathways Involved: Modulating the release and reuptake of neurotransmitters, leading to stimulant effects.

Comparison with Similar Compounds

Structural and Functional Analogues

4-Fluoroephedrone (Non-Deuterated)

- Molecular Formula: C₁₀H₁₂FNO·HCl (vs. C₁₀H₉D₃FNO·HCl for the deuterated form).

- Key Differences: The absence of deuterium in the parent compound results in a lower molecular weight and faster metabolic degradation. Non-deuterated 4-fluoroephedrone is primarily studied for its psychoactive effects, whereas the deuterated form is used exclusively for analytical calibration .

- Applications : Behavioral pharmacology studies vs. analytical reference standards.

4-Ethyl Pentedrone Hydrochloride

- Molecular Formula: C₁₃H₁₉NO·HCl.

- Structural Differences : An ethyl group replaces the fluorine atom, increasing lipophilicity and altering receptor binding kinetics.

- Analytical Utility : Lacks isotopic labeling, making it unsuitable as an internal standard .

EDDP-D3 Perchlorate

- Molecular Formula : C₂₀H₂₁D₃N·ClO₄.

- Functional Similarity : Deuterated standard for detecting opioid metabolites (e.g., methadone) in urine assays.

- Comparison: Like 4-fluoroephedrone-d3, EDDP-D3 improves analytical precision but targets a different chemical class (pyrrolidinium vs. cathinone) .

Physicochemical Properties

| Property | 4-Fluoroephedrone-d3 HCl | 4-Ethyl Pentedrone HCl | EDDP-D3 Perchlorate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~250 (estimated) | 237.75 | 380.89 |

| Deuterium Substitution | 3 positions | None | 3 positions |

| Stability | Enhanced metabolic stability | Standard | High (non-reactive matrix) |

| Primary Use | Analytical standard | Pharmacological research | Metabolite detection |

Analytical Performance

- Chromatographic Behavior: Deuterated compounds like 4-fluoroephedrone-d3 exhibit marginally longer retention times in HPLC compared to non-deuterated versions due to increased molecular mass .

- Mass Spectrometry: The d3 label generates distinct mass-to-charge (m/z) ratios, enabling precise differentiation from endogenous compounds .

- Accuracy in Quantification : Studies on deuterated standards (e.g., Ecgonine methylester-D3.HCl) show <5% coefficient of variation (CV) in spike-and-recovery assays, a benchmark applicable to 4-fluoroephedrone-d3 .

Regulatory and Handling Considerations

- Regulatory Status: Classified as a controlled substance analog in some jurisdictions due to structural similarity to illicit cathinones. TRC supplies it under research licenses .

- Storage: Recommended at -20°C in airtight containers to preserve deuterium integrity, contrasting with non-deuterated cathinones stored at room temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.